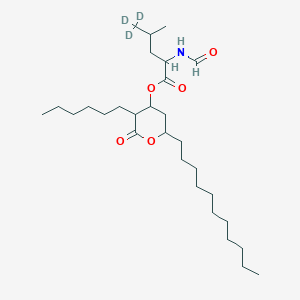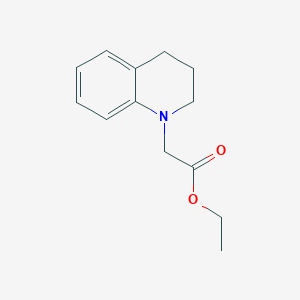
1,10-Phenanthroline-4-Methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Phenanthroline is a heterocyclic organic compound . It is a white solid that is soluble in organic solvents . The 1,10 refer to the location of the nitrogen atoms that replace CH’s in the hydrocarbon called phenanthrene . Abbreviated “phen”, it is used as a ligand in coordination chemistry, forming strong complexes with most metal ions . It is often sold as the monohydrate . It is used as a redox indicator and reagent for spectrophotometric assay of silver . It acts as a chelating ligand for the determination of Fe, Pd and V . It also acts as a matrix metalloproteinase inhibitor .
Molecular Structure Analysis
1,10-Phenanthroline-4-Methanol contains total 28 bond(s); 18 non-H bond(s), 16 multiple bond(s), 1 rotatable bond(s), 16 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), 1 hydroxyl group(s), 1 primary alcohol(s), and 2 Pyridine(s) .
Physical And Chemical Properties Analysis
1,10-Phenanthroline is soluble in one part in about 300 parts water, 70 parts benzene; soluble in alcohol or acetone . It is a versatile starting material for synthetic organic, inorganic and supramolecular chemistry .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Replacing traditional sulfuric acid and hydrochloric acid with deep eutectic solvents (DESs) as new catalysts provides a more efficient, greener and more economical strategy for the synthesis of 1,10-phenanthroline by a new improved Skraup reaction . The chemical versatility of pristine 1,10-phenanthroline, a weakly fluorescent molecule, has been exploited to design many UV-Vis-NIR luminescent organic derivatives and coordination compounds .
Propriétés
Numéro CAS |
184946-30-3 |
|---|---|
Nom du produit |
1,10-Phenanthroline-4-Methanol |
Formule moléculaire |
C13H10N2O |
Poids moléculaire |
210.2313 |
Synonymes |
1,10-Phenanthroline-4-Methanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Vinyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148626.png)

![tert-butyl N-[(3R,4R)-1-benzyl-3-methylpiperidin-4-yl]-N-propylcarbamate](/img/structure/B1148634.png)


![4-Methyl-2-(2-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148649.png)